N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a benzodioxole ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method yields the corresponding indole derivative, which can then be further modified to introduce the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of cancer cell proliferation, antiviral effects, and antimicrobial activity . The exact pathways and targets depend on the specific biological context and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1,3-benzodioxole-5-carboxamide: Shares the benzodioxole ring but lacks the indole moiety.
Uniqueness
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide is unique due to its combination of indole and benzodioxole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-(2-hydroxy-1-prop-2-ynylindol-3-yl)imino-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c1-2-9-22-14-6-4-3-5-13(14)17(19(22)24)20-21-18(23)12-7-8-15-16(10-12)26-11-25-15/h1,3-8,10,24H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLFFUGQNFGAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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